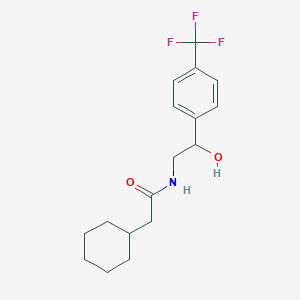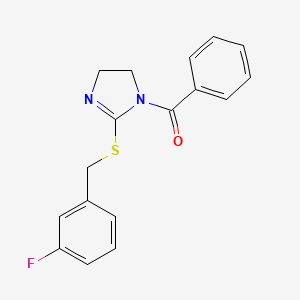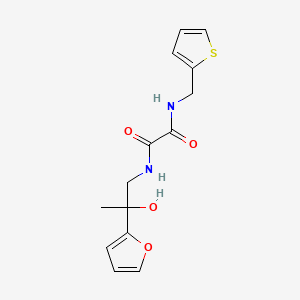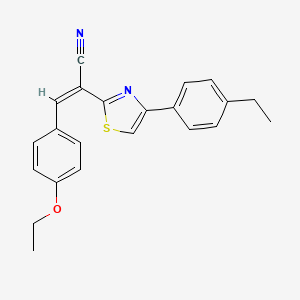
2-cyclohexyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-cyclohexyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide” is an organic compound. It contains a cyclohexyl group, a trifluoromethylphenyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl and phenyl groups are likely to contribute to the overall stability of the molecule, while the trifluoromethyl group could add to its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more electronegative, affecting its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Antimalarial Drug Synthesis
Research has demonstrated the utility of related compounds in the synthesis of intermediates for antimalarial drugs. Specifically, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst, illustrates the process optimization, mechanism, and kinetics involved in synthesizing such intermediates (Magadum & Yadav, 2018).
Antidepressant Activity through Neurotransmitter Uptake Inhibition
A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including structures related to the compound of interest, has been examined for their ability to inhibit neurotransmitter uptake, showcasing potential antidepressant activity. This research highlights the biochemical interactions and potential therapeutic applications of such compounds (Yardley et al., 1990).
Functionalization of Cyclohexane Using Selenium Intermediates
The functionalization of cyclohexane, a process relevant to modifying compounds like the one , can be achieved using selenium intermediates. This method allows for the synthesis of 1,2 halide-containing products with cis geometry, demonstrating the versatility of cyclohexane derivatives in chemical synthesis (Morella & Ward, 1985).
Radiosynthesis of Herbicides and Safeners
While slightly tangential, research into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, compounds with structural similarities, sheds light on the methodology for studying metabolism and mode of action of such chemicals, which could be applied to the compound (Latli & Casida, 1995).
Comparative Metabolism in Human and Rat Liver Microsomes
Exploring the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the biochemical processing and potential toxicological implications of cyclohexane derivatives. This research is crucial for understanding the safety profile of related compounds (Coleman et al., 2000).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules. This is highly dependent on the specific context in which the compound is used. For example, if this compound were used as a drug, its mechanism of action would refer to how it interacts with biological molecules in the body .
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO2/c18-17(19,20)14-8-6-13(7-9-14)15(22)11-21-16(23)10-12-4-2-1-3-5-12/h6-9,12,15,22H,1-5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQHOHPDODAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2782960.png)

![Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2782967.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)

![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2782975.png)



![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)
![Methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2782981.png)
